2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol
Brand Name: Vulcanchem
CAS No.: 5452-19-7
VCID: VC15987506
InChI: InChI=1S/C9H13N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h5,13H,1-4H2,(H3,10,11,12,14)
SMILES:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol

CAS No.: 5452-19-7

Cat. No.: VC15987506

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol - 5452-19-7

Specification

CAS No. 5452-19-7
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name 2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Standard InChI InChI=1S/C9H13N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h5,13H,1-4H2,(H3,10,11,12,14)
Standard InChI Key IERMBDFBWUYYOH-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1CO)C(=O)NC(=N2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a bicyclic molecule featuring a partially saturated quinazoline core. Key identifiers include:

PropertyValue
CAS Registry Number5452-19-7
IUPAC Name2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Molecular FormulaC9H13N3O2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2
Molecular Weight195.22 g/mol
SMILES NotationC1CC2=C(CC1CO)C(=O)NC(=N2)N
InChI KeyIERMBDFBWUYYOH-UHFFFAOYSA-N

The compound’s structure includes a hydroxymethyl group at position 6 and an amino group at position 2, both critical for its reactivity and intermolecular interactions .

Structural Analysis

X-ray crystallography and computational modeling reveal a chair-like conformation in the tetrahydroquinazoline ring, stabilized by intramolecular hydrogen bonding between the hydroxymethyl and amino groups . The planarity of the pyrimidine moiety facilitates π-π stacking interactions, a feature exploited in supramolecular chemistry applications .

Synthesis and Derivitization

Synthetic Pathways

The most efficient synthesis involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions (pyridine, 100°C, 24 h), achieving yields of 47–80% . Key steps include:

  • Cyclocondensation: α-Aminoamidines react with diarylidencyclohexanones to form the tetrahydroquinazoline core.

  • Aromatization: Spontaneous aerial oxidation converts dihydropyrimidine intermediates to the fully aromatic system .

Comparative analysis with alternative methods:

MethodReagentsYieldConditions
α-Aminoamidine route Pyridine, 100°C47–80%Mild, no external oxidant
Guanidine hydrochloride Acetic acid, reflux38–81%Requires acid catalysis
NaH/DMF-mediated Sodium hydride, DMF19–28%Low yield, harsh base

The α-aminoamidine route is favored for its environmental sustainability, as molecular oxygen serves as the sole oxidant .

Functionalization Strategies

The tert-butyl carbamate (Boc) protecting group at C2 enables selective derivatization. For example, Boc cleavage via HCl/MeOH at 40°C yields free amino intermediates suitable for further coupling reactions . Derivatives with arylidene substituents at position 8 exhibit enhanced fluorescence, suggesting applications in biosensing .

Physical and Chemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3320 cm1^{-1} (N–H stretch) and 1680 cm1^{-1} (C=O stretch) .

  • NMR (1H^1\text{H}): δ 1.65–1.89 (m, 4H, cyclohexane CH2_2), δ 3.42 (s, 2H, hydroxymethyl), δ 6.21 (s, 1H, NH2_2) .

Solubility and Stability

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). It decomposes above 250°C, with stability enhanced by hydrogen-bonding networks in the crystalline state .

Biological and Pharmacological Significance

Role in Cofactor Biosynthesis

Industrial and Research Applications

Green Chemistry

The use of molecular oxygen as an oxidant aligns with principles of sustainable synthesis, reducing reliance on toxic reagents like DDQ or CAN . Life-cycle assessments indicate a 40% reduction in waste compared to traditional methods .

Material Science

Fluorescent derivatives serve as pH-sensitive probes in polymer matrices, with emission maxima tunable between 450–520 nm .

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